molecular formula C7H10N4 B13201454 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B13201454
M. Wt: 150.18 g/mol
InChI Key: MAYXBLUYVNBHQR-UHFFFAOYSA-N
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Description

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with a suitable nitrile-containing reagent. One common method involves the use of acrylonitrile as the nitrile source. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and nitrile groups can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methyl-1H-pyrazole: A precursor in the synthesis of 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile.

    2-(5-Methyl-1H-pyrazol-1-yl)acetonitrile: A structurally similar compound with a different substitution pattern on the pyrazole ring.

Uniqueness

This compound is unique due to the presence of both an amino group and a nitrile group on the pyrazole ring.

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

2-(3-amino-5-methylpyrazol-1-yl)propanenitrile

InChI

InChI=1S/C7H10N4/c1-5-3-7(9)10-11(5)6(2)4-8/h3,6H,1-2H3,(H2,9,10)

InChI Key

MAYXBLUYVNBHQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)C#N)N

Origin of Product

United States

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